molecular formula C11H13NO4 B12070632 Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate

Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate

Cat. No.: B12070632
M. Wt: 223.22 g/mol
InChI Key: KKLFWRSSINVSRQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group attached to the pyridine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogen-metal exchange followed by borylation, or palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Ethyl 3-(2-methoxypyridin-3-yl)acrylate
  • Bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold (I) complexes

Uniqueness: Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the ester functional group.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C11H13NO4/c1-3-16-10(14)7-9(13)8-5-4-6-12-11(8)15-2/h4-6H,3,7H2,1-2H3

InChI Key

KKLFWRSSINVSRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N=CC=C1)OC

Origin of Product

United States

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